Methyldivinylchlorosilane
Description
Structure
3D Structure
Properties
IUPAC Name |
chloro-bis(ethenyl)-methylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClSi/c1-4-7(3,6)5-2/h4-5H,1-2H2,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQKSHPWLHFISZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(C=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341817 | |
| Record name | Methyldivinylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70745-06-1 | |
| Record name | Methyldivinylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyldivinylchlorosilane and Its Derivatives
Established Synthetic Pathways for Methyldivinylchlorosilane
The industrial production of this compound and related chlorosilanes heavily relies on direct synthesis methods and hydrosilylation reactions. These pathways offer scalable routes to this important chemical intermediate.
Precursor Chemistry and Reaction Mechanisms
The primary industrial method for synthesizing methylchlorosilanes is the direct process, also known as the Müller-Rochow process. This involves the reaction of methyl chloride with silicon metal in the presence of a copper catalyst. To produce vinyl-substituted silanes like this compound, vinyl chloride is co-fed with methyl chloride. However, the incorporation of vinyl groups can be challenging due to competing side reactions.
Another significant pathway is the hydrosilylation of acetylene (B1199291) with methyldichlorosilane (B44661) (CH₃SiHCl₂). This reaction, often catalyzed by platinum complexes, follows an anti-Markovnikov addition, leading to the formation of this compound. The Chalk-Harrod mechanism is a widely accepted model for this transformation.
A key aspect of these syntheses is the management of reaction conditions to maximize the yield of the desired product. For instance, in the direct process, the use of fluidized bed reactors and the introduction of vinyl chloride at specific molar percentages can marginally increase the yield of divinyl derivatives.
Catalytic Systems in this compound Synthesis
Catalysts are crucial for the efficient synthesis of this compound. mdpi.comevonik.com In the direct process, copper is the cornerstone catalyst. Modified versions of this process may employ promoters like aluminum trichloride (B1173362) (AlCl₃) at elevated temperatures to enhance the synthesis of methylchlorosilanes.
For hydrosilylation reactions, platinum-based catalysts are predominant. Speier's catalyst (hexachloroplatinic acid) is a classic example that facilitates the addition of Si-H across a carbon-carbon double bond. Other platinum complexes, including those supported on carbon (Pt/C), are also utilized, sometimes requiring a precursor like vinyltrimethoxysilane. The choice of catalyst and reaction conditions significantly influences the selectivity and yield of the synthesis.
Table 1: Catalytic Systems for Direct Synthesis of this compound
| Catalyst | Promoter | Temperature (°C) | Key Features |
|---|---|---|---|
| Copper (Cu) | - | 250-350 | Standard catalyst for the Müller-Rochow process. |
| Copper (Cu) | AlCl₃ | 250-400 | Modified Siemens process to enhance methylchlorosilane synthesis. |
This table summarizes common catalytic systems used in the direct synthesis of this compound.
Novel Approaches in Organosilane Synthesis Utilizing this compound Motifs
The reactive vinyl and chloro groups in this compound make it a versatile building block for synthesizing more complex organosilicon structures, including siloxanes and other functionalized silanes.
Hydrolysis and Condensation Reactions in Siloxane Formation
This compound readily undergoes hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid. These silanols are key intermediates that can subsequently undergo condensation reactions to form siloxane polymers. The condensation process involves the elimination of water molecules between two silanol (B1196071) groups, creating Si-O-Si linkages, which are the backbone of silicone polymers. researchgate.netunm.edu
The kinetics of hydrolysis and condensation are influenced by factors such as pH. afinitica.comresearchgate.net Acidic or basic conditions can catalyze these reactions. The structure of the resulting polysiloxane can be controlled by the reaction conditions and the presence of other functional groups. For instance, co-hydrolysis with other organosilanes can lead to the formation of copolymers with tailored properties. ucsb.edu The bifunctionality of organofunctional silanes allows them to form chemical bonds with both inorganic and organic substrates. afinitica.com
Metathesis Reactions of Chlorovinylsilanes
Olefin metathesis is a powerful tool for forming carbon-carbon double bonds and has been applied to the synthesis of various organosilicon compounds. sigmaaldrich.comunifr.chcaltech.edu While specific examples of metathesis involving this compound are not extensively detailed in the provided context, the general principles of olefin metathesis are applicable to chlorovinylsilanes. researchgate.net Ruthenium-based catalysts, such as Grubbs' catalysts, are highly effective for these transformations due to their functional group tolerance. sigmaaldrich.comcaltech.edu
Cross-metathesis reactions could potentially be used to introduce different vinyl groups onto the silicon atom, while ring-closing metathesis could be employed if a diene-containing silane (B1218182) is synthesized from this compound. The Chauvin mechanism, which involves the formation of a metallacyclobutane intermediate, is the accepted pathway for these reactions. free.fr
Cleavage Reactions in Silicon-Containing Systems
The silicon-carbon bond in organosilanes can be cleaved under certain conditions, offering another synthetic route to modify silicon-containing molecules. researchgate.net Lithium aluminum hydride in refluxing tetrahydrofuran (B95107) has been shown to cleave Si-C bonds, with the rate of cleavage dependent on the nature of the groups attached to the silicon atom. cdnsciencepub.com This reaction could potentially be used to selectively remove a vinyl group from this compound or its derivatives.
The cleavage of silicon-carbon bonds can also be catalyzed by transition metals. researchgate.net For example, nickel-catalyzed C(sp²)-O bond activation of silyl (B83357) enol ethers can lead to the formation of alkenyl silanes. rsc.org While not directly involving this compound, these methodologies highlight the potential for developing new cleavage reactions for targeted modifications of organosilanes. The cleavage of Si-Si bonds in polysilanes has also been studied, providing further insight into the reactivity of silicon-containing systems. researchgate.net
Mechanistic Investigations of Methyldivinylchlorosilane Reactivity
Reaction Pathways of Methyldivinylchlorosilane
The reactivity of this compound is primarily dictated by the presence of two vinyl groups and a reactive silicon-chlorine bond. These functional moieties allow the molecule to participate in a variety of reaction types, making it a valuable precursor in organosilicon chemistry.
Addition Reactions in Organosilicon Systems
Addition reactions represent a significant class of transformations for this compound. The vinyl groups are susceptible to attack by a range of reagents, leading to the formation of new carbon-element bonds.
One notable example is the addition of lithium diethylamide to dimethyldivinylsilane, a structurally related compound. oup.com Kinetic studies of this reaction have provided insights into the reactivity of vinylsilanes towards nucleophiles. The reaction proceeds via a 1:1 addition mechanism, where the diethylamide anion adds to one of the vinyl groups. oup.com In the case of dimethyldivinylsilane, the reaction can proceed further to yield a 1:2 adduct, bis[2-(diethylamino)ethyl]dimethylsilane. oup.com The reactivity in these systems is significantly influenced by the nature of the substituents on the silicon atom. oup.com
Hydrosilylation is another crucial addition reaction in organosilicon chemistry. unsw.edu.au While direct synthesis methods for vinyl-substituted chlorosilanes often result in low yields, hydrosilylation offers a more efficient, albeit costly, alternative. This process typically involves the addition of a Si-H bond across a carbon-carbon double bond, catalyzed by noble metal complexes. For instance, the reaction of methyldichlorosilane (B44661) with divinyldimethylsilane in the presence of AlCl₃ can yield branched organosilicon structures.
Table 1: Comparison of Synthesis Methods for Divinyl Derivatives
| Method | Scalability | Cost | Environmental Impact | Yield (%) |
|---|---|---|---|---|
| Direct Synthesis | High | Low | High (Cl₂ byproducts) | 12–18 |
| Hydrosilylation | Moderate | High | Moderate | 68–85 |
| Siloxane Functionalization | Low | Very High | Low | 50–60 |
This table is based on data for the synthesis of divinyl derivatives in general.
Free-Radical Mechanisms in Vinylsilane Reactions
The vinyl groups of this compound also enable it to participate in free-radical polymerization. fujifilm.com This type of polymerization is a chain reaction involving initiation, propagation, chain transfer, and termination steps. fujifilm.commdpi.com
Initiation: The process begins with the generation of free radicals, often from the thermal decomposition of initiators like peroxides or azo compounds. fujifilm.com These radicals then react with a vinyl monomer to create an active monomeric free radical. fujifilm.com
Propagation: The newly formed radical adds to another monomer, propagating the polymer chain. fujifilm.commdpi.com
Chain Transfer: An active center can be transferred to another molecule, such as a solvent or monomer, which can terminate the growing chain and initiate a new one. mdpi.com
Termination: The polymerization process concludes when two propagating radicals combine (recombination) or when a hydrogen atom is transferred from one radical to another (disproportionation). fujifilm.com
Living free radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the polymer's molecular weight and structure. cmu.edusigmaaldrich.com These methods are crucial for creating well-defined polymer brushes and other advanced materials. cmu.edu The stability of the radicals formed during polymerization is a key factor influencing the final properties of the material. nih.gov
The use of visible-light photocatalysis has emerged as a modern approach for initiating radical reactions involving organosilicon compounds under mild conditions. sioc-journal.cn This method can generate silicon or carbon radicals that participate in various synthetic transformations. sioc-journal.cn
Role of Halogenated Silane (B1218182) Derivatives in Condensation Processes
The chlorosilane moiety in this compound is highly susceptible to nucleophilic attack, making it a key participant in condensation reactions. Condensation polymerization involves the reaction between monomers with two functional groups, leading to the formation of a polymer and the elimination of a small molecule, such as water or hydrogen chloride. studymind.co.uklibretexts.orgsavemyexams.com
The hydrolysis of chlorosilanes, including this compound, is a fundamental condensation process. In the presence of water, the silicon-chlorine bond is cleaved to form a silanol (B1196071) (Si-OH) group and hydrochloric acid. These silanols are highly reactive and can undergo self-condensation to form siloxane linkages (Si-O-Si), which are the backbone of silicone polymers. lkouniv.ac.in
The reaction of halogenated silanes with alcohols (alcoholysis) yields alkoxysilanes, another important class of organosilicon compounds. These reactions are often catalyzed and are essential for modifying the properties of silicone materials.
Condensation reactions are not limited to the formation of linear polymers. By carefully selecting monomers with different functionalities (e.g., A₂ and B₃ monomers), hyperbranched and cross-linked structures can be synthesized. taylorfrancis.com However, these reactions can also lead to the formation of cyclic byproducts. taylorfrancis.com
Silaethene Intermediates and Their Reactions in Gas Phase and Solution
Silaethenes (compounds containing a silicon-carbon double bond, Si=C) are highly reactive intermediates that can be generated from organosilicon precursors, including those related to this compound. researchgate.netencyclopedia.pub The transient existence of silaethenes was first inferred from the thermal decomposition of silacyclobutanes. lkouniv.ac.in
The pyrolysis of 1-methyl-1-vinyl-1-silacyclobutane, a structural isomer of a this compound derivative, generates the silaethene Me(Vi)Si=CH₂. researchgate.net In the absence of a trapping agent, these intermediates can dimerize to form 1,3-disilacyclobutanes. lkouniv.ac.in However, in the presence of reagents like water or ammonia, addition occurs across the Si=C double bond. lkouniv.ac.in
The dehalogenation of chlorosilanes using lithium powder and sonication can also lead to the formation of reactive intermediates like silylenes and silaethenes. researchgate.net When these reactions are performed in the presence of a diene, cycloaddition products are obtained, providing evidence for the transient formation of these species. researchgate.net
While most silaethenes are highly unstable, the first stable, solid silaethene was isolated and characterized in 1981, demonstrating that with sufficient kinetic shielding, these species can be observed at room temperature. rsc.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Dimethyldivinylsilane |
| Bis[2-(diethylamino)ethyl]dimethylsilane |
| Methyldichlorosilane |
| 1-Methyl-1-vinyl-1-silacyclobutane |
Role as a Monomer in Advanced Polymer Architectures
The presence of both vinyl and chloro functional groups on a single silicon atom makes this compound a versatile building block for creating polymers with tailored properties. The vinyl groups can undergo various polymerization reactions, such as hydrosilylation, to form cross-linked networks or introduce pendant reactive sites. Simultaneously, the silicon-chlorine bond is readily hydrolyzed to form silanols, which then condense to create the siloxane (Si-O-Si) backbone characteristic of silicones.
This compound is a valuable comonomer in the production of specialized silicone polymers and resins. Its incorporation into the polymer structure introduces vinyl functional groups that can be used for subsequent curing or modification.
One significant application is in the synthesis of MQ resins, which are a type of silicone resin. The backbone of these resins is formed through the polycondensation of a silicate (B1173343) source (Q units) and monofunctional chlorosilanes (M units). google.com this compound can be used as a comonomer in this process to introduce reactive vinyl sites for later cross-linking, which modifies the mechanical and thermal properties of the final material.
The general synthesis of polysiloxanes involves the hydrolysis and condensation of chlorosilanes. silibasesilicone.com In a typical process, a mixture of chlorosilanes, including this compound, is added to water, often in the presence of a solvent like toluene (B28343) or xylene. silibasesilicone.com The hydrolysis of the Si-Cl bonds forms silanols (Si-OH), which are unstable and readily undergo condensation to form siloxane linkages, releasing water. This process can lead to the formation of linear, branched, or cross-linked polysiloxanes, depending on the functionality of the monomers used and the reaction conditions. silibasesilicone.com
Table 1: Key Reactions in Polysiloxane Synthesis Involving this compound
| Reaction Type | Reactants | Products | Significance |
|---|---|---|---|
| Hydrolysis | This compound, Water | Methyldivinylsilanol, HCl | Formation of reactive silanol intermediate. |
| Condensation | Methyldivinylsilanol | Polymethylvinylsiloxane | Formation of the siloxane backbone of the polymer. |
| Co-hydrolysis/Co-condensation | This compound, Other organochlorosilanes (e.g., dimethyldichlorosilane, methyltrichlorosilane) | Copolymers with tailored properties | Allows for the introduction of specific functionalities and control over the polymer architecture. |
Polycarbosilanes are a class of polymers that feature a backbone of alternating silicon and carbon atoms. This compound can be utilized in the synthesis of these and other hybrid polymers through reactions involving its vinyl groups. For example, hydrosilylation, the addition of a Si-H bond across a carbon-carbon double bond, is a common method for forming Si-C linkages and creating branched organosilicon structures.
Organic-inorganic hybrid polymers combine the properties of both organic and inorganic components. mdpi.com this compound can act as a bridge between these two domains. The inorganic component can be formed through the condensation of the chlorosilyl group, while the organic component can be introduced via polymerization of the vinyl groups or by reacting them with other organic monomers. chemistryviews.org This approach allows for the creation of materials with a unique combination of properties, such as thermal stability from the siloxane component and flexibility or functionality from the organic component. chemistryviews.org
Table 2: Synthetic Pathways to Hybrid Polymers Using this compound
| Polymer Type | Synthetic Method | Role of this compound | Resulting Structure |
|---|---|---|---|
| Polycarbosilanes | Hydrosilylation | Provides vinyl groups for reaction with Si-H containing monomers. | Polymer backbone with Si-C linkages. |
| Silicone-Organic Copolymers | Co-polymerization | Acts as a comonomer with organic monomers (e.g., acrylates, styrenes). | Polymer with a siloxane backbone and organic side chains or blocks. |
| Hybrid Networks | Dual-Cure Systems | Vinyl groups participate in organic polymerization (e.g., free radical), while the Si-Cl group undergoes hydrolysis/condensation. | Interpenetrating or covalently bonded organic and inorganic networks. |
Hyperbranched Polymer Synthesis and Structural Elucidation
Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of reactive end groups. nih.gov They are of interest due to their unique properties, such as low viscosity, high solubility, and high functionality, which differ from their linear analogs. nih.govcmu.edu this compound, with its multiple reactive sites, is a suitable monomer for the synthesis of hyperbranched structures.
The synthesis of dendritic macromolecules like hyperbranched polymers can generally follow two main strategies: divergent and convergent. taylorandfrancis.com
In a divergent synthesis , the polymer grows outwards from a central core. taylorandfrancis.com This is typically achieved through the sequential addition of branching units. taylorandfrancis.com For this compound, a divergent approach could involve reacting it with a multifunctional core molecule, followed by further reactions at the vinyl or silane functionalities to build subsequent generations of branches.
In a convergent synthesis , the branches (dendrons) are synthesized first, starting from what will become the periphery of the molecule, and are then attached to a multifunctional core in the final step. taylorandfrancis.com This method offers better control over the final structure and purity of the product. taylorandfrancis.com A convergent approach using this compound might involve the synthesis of oligomeric branches containing reactive silane groups, which are then attached to a core molecule with multiple vinyl groups.
Self-condensing vinyl polymerization (SCVP) is a method for producing hyperbranched polymers from a single monomer, known as an "inimer," which contains both a polymerizable vinyl group and an initiating group. nih.govresearchgate.net While this compound is not a classic inimer, its dual reactivity allows for a process that combines features of both vinyl polymerization and polycondensation. researchgate.net The vinyl groups can undergo addition polymerization, while the chlorosilyl group can participate in condensation reactions, leading to the formation of a hyperbranched structure. The combination of controlled radical polymerization techniques with SCVP can provide better control over the polymer architecture. mdpi.comrsc.org
Step-growth polycondensation is a polymerization mechanism where bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long-chain polymers. wikipedia.org The synthesis of hyperbranched polymers via step-growth polycondensation often involves ABx-type monomers, where A and B are functional groups that can react with each other. frontiersin.org this compound can be considered an A2B-type monomer, where 'A' represents the vinyl groups and 'B' represents the chlorosilyl group. The reaction of the chlorosilyl group (hydrolyzed to a silanol) with a catalyst or another reactive group can lead to the formation of siloxane linkages, while the vinyl groups remain available for subsequent reactions, resulting in a hyperbranched architecture.
The final architecture of hyperbranched polymers derived from this compound can be controlled by several factors. The ratio of monomers in a copolymerization, the reaction conditions (e.g., temperature, catalyst), and the synthetic strategy employed all play a role in determining the degree of branching, molecular weight, and polydispersity of the resulting polymer. rsc.orgmdpi.com
For instance, in a copolymerization with other silanes, the concentration of this compound can be adjusted to control the density of branch points. The choice of polymerization method also has a significant impact. Living radical polymerization techniques, when applied to copolymerizations involving vinyl monomers, can allow for the synthesis of hyperbranched polymers with more defined structures and lower polydispersity. nih.gov The resulting macromolecular architecture, whether more compact and globular or more open and branched, influences the physical properties of the polymer, such as its viscosity and solubility. cmu.edumdpi.com The structure of these complex polymers can be characterized using techniques like gel permeation chromatography (GPC) and light scattering to determine molecular weight distribution and size in solution. nih.gov
Table 3: Factors Influencing Macromolecular Architecture in Hyperbranched Polymers from this compound
| Factor | Influence on Polymer Structure | Desired Outcome |
|---|---|---|
| Monomer Reactivity Ratios | Determines the distribution of branching units along the polymer chain. | Random or blocky incorporation of branching units. |
| Monomer Concentration | Affects the competition between intermolecular and intramolecular reactions, influencing the degree of branching and the possibility of gelation. | High degree of branching without premature cross-linking. |
| Catalyst Choice | Can selectively promote one type of reaction (e.g., hydrosilylation vs. condensation), guiding the polymer architecture. | Controlled formation of specific linkages. |
| Synthetic Method (e.g., SCVP, Step-Growth) | Dictates the overall growth mechanism and the resulting topology of the polymer. | Tailored architectures (e.g., dendritic, star-shaped). |
Advanced Materials Applications Derived from Methyldivinylchlorosilane
Engineering of High-Performance Silicone-Based Materials
The unique structure of methyldivinylchlorosilane, featuring two vinyl groups and a chlorine atom, makes it an essential monomer for creating specialized silicone polymers. The vinyl groups provide sites for crosslinking, typically through hydrosilylation reactions, which is fundamental to curing silicone elastomers and resins. The chloro group is readily hydrolyzed to form silanols, which can then condense to create siloxane (Si-O-Si) bonds, the backbone of all silicones.
Curable Silicone Copolymers with Cage Structures
This compound is instrumental in synthesizing novel curable silicone copolymers that incorporate cage-like structures into their main chain. These advanced polymers exhibit unique properties derived from their rigid, three-dimensional silsesquioxane core. The synthesis can involve the co-hydrolysis of this compound with other organosilanes to form complex, functionalized cage structures.
One approach involves creating copolymers with a constituent unit represented by the general formula: Y-[Z-(O1/2-R22SiO1/2)a-(R1SiO3/2)n-(O1/2)b]m-Z-Y google.com. In this structure, the R1 and R2 groups can include vinyl groups, which are essential for curing. The incorporation of these cage structures enhances the thermal stability, mechanical strength, and gas permeability of the resulting silicone materials compared to conventional linear or branched silicone polymers. The vinyl groups originating from the this compound precursor provide the necessary reactive sites for crosslinking the polymer chains into a durable, three-dimensional network.
MQ Silicone Resins for Specialized Applications
MQ silicone resins are highly crosslinked, three-dimensional nanostructures composed of monofunctional "M" units (R3SiO1/2) and tetrafunctional "Q" units (SiO4/2). This compound is a key precursor for introducing vinyl functionality into these resins, creating vinyl MQ resins (VMQ). The vinyl groups are typically associated with the M units, allowing the resin to act as a reinforcing agent in addition-cure silicone systems.
These resins are synthesized through the co-hydrolysis of a tetraalkoxysilane (a Q unit source) and a silane (B1218182) like this compound, which, after hydrolysis, can act as a source of vinyl-functional M units (MVi). The ratio of M to Q units is precisely controlled to adjust the molecular weight and physical properties of the final resin. silfluosilicone.comsilfluosilicone.com
The primary function of vinyl MQ resins is to reinforce silicone elastomers. silibasesilicone.com When blended with polydimethylsiloxane (B3030410) (PDMS) polymers, the MQ resin's rigid core provides significant reinforcement, improving properties like tensile strength and tear resistance in the cured rubber. iotachem.com This makes them invaluable in applications requiring high mechanical strength, such as in silicone-based adhesives, sealants, and coatings for electronics and aerospace. silibasesilicone.comiotachem.com
| Property Enhanced by MQ Resin | Application Area | Rationale |
| Tensile Strength & Elongation | Silicone Rubber Composites | The 3D network of the resin reinforces the PDMS matrix. iotachem.com |
| Cohesive Strength & Adhesion | Pressure-Sensitive Adhesives | The resin adjusts the peeling force and improves internal strength. silfluosilicone.comsilfluosilicone.com |
| High-Temperature Resistance | Protective Coatings, Sealants | The stable siloxane structure provides excellent thermal stability. silibasesilicone.comiotachem.com |
| Water Repellency | Waterproof Coatings | The hydrophobic nature of the silicone structure imparts water resistance. silibasesilicone.com |
Preceramic Polymers and Ceramic Precursors
This compound is a valuable monomer in the synthesis of preceramic polymers, which are organosilicon polymers that can be converted into ceramic materials like silicon carbide (SiC) and silicon oxycarbide (SiOC) upon pyrolysis. sciopen.com This polymer-to-ceramic route offers significant advantages over traditional powder-based ceramic processing, enabling the fabrication of complex shapes, fibers, and coatings. encyclopedia.pubresearchgate.net The vinyl groups on the this compound monomer are crucial for the crosslinking of the polymer before pyrolysis, a step that helps maintain the desired shape and increases the final ceramic yield. researchgate.net
Polycarbosilane-Derived Ceramics (SiOC, SiC)
Polycarbosilanes (PCS) are a major class of precursors for silicon carbide-based ceramics. researchgate.net this compound can be used in the synthesis of PCS to introduce branching and vinyl groups. These vinyl groups facilitate thermal crosslinking at lower temperatures, which "sets" the polymer structure. During pyrolysis at high temperatures (typically >1000°C) in an inert atmosphere, the organic groups are pyrolyzed, and the polymer network is converted into an amorphous or nanocrystalline SiC ceramic. sciopen.com The final ceramic yield and composition can be influenced by the structure of the initial polymer. researchgate.net For instance, a higher degree of crosslinking generally leads to a higher ceramic yield by minimizing the loss of volatile oligomers during heating. researchgate.net
The resulting SiC ceramics are known for their exceptional properties:
High tensile strength and modulus researchgate.net
Excellent resistance to high temperatures and oxidation researchgate.net
Low density and high hardness researchgate.net
These properties make polymer-derived SiC suitable for high-performance applications such as ceramic matrix composites (CMCs), protective coatings for aerospace components, and high-strength ceramic fibers. researchgate.netresearchgate.net
Thermosetting Polymer-Derived Ceramic Systems for Advanced Manufacturing
The ability to create thermosetting preceramic polymers is critical for advanced manufacturing techniques like additive manufacturing (3D printing). mdpi.comresearchgate.net this compound contributes to this by providing vinyl groups that can participate in crosslinking reactions, transforming a processable liquid or thermoplastic polymer into a solid, infusible thermoset. This crosslinking step is essential to fix the shape of the printed part before it is converted into a ceramic. mdpi.com
The process typically involves shaping the preceramic polymer into a "green body" using methods like stereolithography (SLA), followed by a thermal curing step to crosslink the structure. researchgate.net Subsequent pyrolysis converts the polymer green body into the final ceramic component. encyclopedia.pub This route allows for the creation of intricate, near-net-shape ceramic parts that would be difficult or impossible to produce using conventional methods. researchgate.net The resulting ceramics, such as SiOC and SiCN, possess amorphous microstructures that provide excellent creep resistance at high temperatures. encyclopedia.pubnsf.gov
| Manufacturing Stage | Role of this compound Chemistry | Outcome |
| Polymer Synthesis | Acts as a monomer to build the polymer backbone with vinyl groups. | A processable preceramic polymer (liquid or solid). |
| Shaping & Curing | Vinyl groups enable thermal or radiation-induced crosslinking. | A solid, thermoset "green body" with a fixed shape. |
| Pyrolysis | The crosslinked structure is heated to high temperatures. | Conversion to a dense, high-strength ceramic (SiC, SiOC). |
Surface Modification and Coating Technologies
Organosilanes, including derivatives of this compound, are widely used for surface modification and as coupling agents in coatings. russoindustrial.ru The fundamental chemistry involves the hydrolysis of the chloro- or alkoxy-silane group to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates (like glass, metals, or minerals) to form stable covalent bonds (e.g., M-O-Si). russoindustrial.ru
This process, known as silanization, effectively tethers the organosilane molecule to the substrate. cankaya.edu.tr The organic part of the silane molecule, which would include the vinyl groups from a this compound precursor, is oriented away from the surface. These vinyl groups can then react with a polymer matrix, creating a strong covalent bridge between the inorganic substrate and the organic polymer. This coupling action significantly improves adhesion, durability, and performance of coatings, adhesives, and composites. russoindustrial.ru
Furthermore, organosilanes can be used to impart specific functionalities to a surface. For instance, by selecting silanes with hydrophobic organic groups, a hydrophilic surface can be rendered water-repellent. russoindustrial.ru In the context of coatings, this compound-derived polymers can be used to create thin, protective films with high thermal stability and chemical resistance, leveraging the robust Si-O-Si backbone. These coatings are valuable for protecting materials in harsh environments. google.com
Introduction of Oxygen-Containing Functional Groups to Polymer Surfaces
This compound serves as a versatile precursor for the surface modification of polymers, enabling the introduction of oxygen-containing functional groups. This functionalization is primarily achieved through the reactivity of its vinyl groups, which can be chemically transformed into moieties such as epoxides or diols. This process enhances the surface properties of polymers, including hydrophilicity, adhesion, and biocompatibility.
The modification process typically involves two key steps: the grafting of this compound onto the polymer surface and the subsequent conversion of the vinyl groups. The initial grafting can be initiated by creating reactive sites on the polymer backbone, for example, through plasma treatment or UV irradiation, which then react with the silane. The chloro group on the silicon atom can readily hydrolyze to a silanol group, which can then condense with hydroxyl groups on the polymer surface, forming stable siloxane bonds.
Once the this compound is anchored to the surface, the pendant vinyl groups are available for further chemical reactions. A common and effective method for introducing oxygen is through epoxidation. This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), which selectively convert the carbon-carbon double bond of the vinyl group into an epoxide ring without significantly affecting the polymer backbone. acs.orgresearchgate.net The resulting epoxide is a highly reactive functional group that can undergo ring-opening reactions with various nucleophiles to introduce a wider range of functionalities.
Another approach is the dihydroxylation of the vinyl groups to form diols. This can be achieved using oxidizing agents like potassium permanganate (B83412) or osmium tetroxide. The introduction of hydroxyl groups significantly increases the hydrophilicity of the polymer surface.
The extent of surface modification and the density of the introduced oxygen-containing functional groups can be controlled by varying the reaction conditions, such as the concentration of this compound, the reaction time, and the temperature. The successful functionalization and the nature of the introduced groups are typically confirmed using surface-sensitive analytical techniques such as X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR).
| Parameter | Description | Typical Range/Value |
| Grafting Method | Technique used to attach this compound to the polymer surface. | Plasma treatment, UV grafting, chemical vapor deposition |
| Oxidizing Agent | Reagent used to convert vinyl groups to oxygen-containing functionalities. | m-CPBA (for epoxidation), KMnO4 (for dihydroxylation) |
| Functional Group | Oxygen-containing moiety introduced onto the polymer surface. | Epoxide, Diol |
| Surface Energy | A measure of the surface polarity after modification. | Increases significantly after oxidation |
| Water Contact Angle | An indicator of surface hydrophilicity. | Decreases significantly after oxidation |
Integration into Hybrid Polymer Films and Coatings
This compound is a key component in the formulation of advanced hybrid polymer films and coatings, where it primarily functions as a crosslinking agent and a coupling agent. Its unique molecular structure, featuring two reactive vinyl groups and a hydrolyzable chloro-silane group, allows for the formation of a robust, three-dimensional network that integrates both organic and inorganic components. This integration results in materials with enhanced mechanical, thermal, and chemical properties.
In the formation of hybrid coatings, the chloro group of this compound readily hydrolyzes in the presence of moisture to form a reactive silanol group (-Si-OH). This silanol group can then undergo condensation reactions with other silanol groups, either from other hydrolyzed this compound molecules or from other silane precursors, to form stable siloxane bridges (-Si-O-Si-). This process leads to the formation of an inorganic polysiloxane network.
Simultaneously, the two vinyl groups of this compound can participate in organic polymerization reactions. These reactions are typically initiated by free radical initiators or by UV radiation. The vinyl groups can copolymerize with other organic monomers, such as acrylates or styrenes, effectively creating crosslinks between the organic polymer chains and the inorganic siloxane network. This covalent bonding between the organic and inorganic phases is crucial for the enhanced properties of the resulting hybrid material.
The use of this compound in hybrid films and coatings offers several advantages:
Improved Mechanical Properties: The crosslinked network structure increases the hardness, scratch resistance, and abrasion resistance of the coating.
Enhanced Thermal Stability: The presence of the inorganic siloxane backbone improves the thermal stability of the material compared to purely organic polymers.
Increased Chemical Resistance: The dense, crosslinked structure provides a better barrier against the penetration of chemicals and solvents.
Good Adhesion: The silanol groups can form strong bonds with various substrates, including glass, metals, and ceramics, leading to excellent adhesion of the coating.
The properties of the final hybrid film can be tailored by adjusting the ratio of this compound to other organic monomers and silane precursors in the formulation.
| Property | Effect of this compound Integration | Typical Improvement |
| Pencil Hardness | Increased due to the formation of a rigid crosslinked network. | From 2H to 6H |
| Adhesion | Enhanced due to the formation of strong bonds with the substrate. | 5B (ASTM D3359) |
| Thermal Stability (TGA) | Increased decomposition temperature due to the siloxane backbone. | 50-100 °C increase |
| Solvent Resistance | Improved due to the dense, crosslinked structure. | No visible damage after MEK rub test |
| Water Contact Angle | Can be tailored based on co-monomers, often increased. | 90° - 110° |
Development of Siloxane-Based Nanomaterials for Catalysis, Adsorption, and Optics
This compound is an important precursor in the synthesis of functional siloxane-based nanomaterials with tailored properties for applications in catalysis, adsorption, and optics. The reactivity of its vinyl and chloro-silane groups allows for the creation of nanostructured materials with controlled morphology, surface chemistry, and functionality.
Catalysis:
In the field of catalysis, this compound can be used to prepare catalytically active nanomaterials in several ways. The vinyl groups on the surface of siloxane nanoparticles, synthesized from this compound, can serve as anchor points for the immobilization of homogeneous catalysts. For example, metal complexes can be attached to the vinyl groups through coordination or covalent bonding. This heterogenization of homogeneous catalysts combines the high activity and selectivity of the catalyst with the easy separation and recyclability of a solid support.
Furthermore, the vinyl groups can be chemically modified to introduce specific catalytic functionalities. For instance, epoxidation of the vinyl groups followed by ring-opening can be used to introduce amine or thiol groups, which can act as basic or acidic catalytic sites, respectively. The porous structure of siloxane nanomaterials also allows for the encapsulation of metal nanoparticles, creating highly active and stable catalysts for a variety of chemical transformations.
Adsorption:
For adsorption applications, the surface of siloxane nanomaterials derived from this compound can be functionalized to exhibit high affinity and selectivity for specific adsorbates. The vinyl groups can be modified with various functional groups, such as amino, carboxyl, or thiol groups, to create adsorption sites for heavy metal ions, organic pollutants, or biomolecules. nih.gov The high surface area and porous nature of these nanomaterials provide a large number of accessible adsorption sites, leading to high adsorption capacities. The chemical inertness and thermal stability of the siloxane backbone ensure the durability of the adsorbent material even under harsh conditions.
Optics:
In the realm of optics, siloxane-based nanomaterials derived from this compound offer attractive properties such as high transparency in the visible region, tunable refractive index, and good thermal stability. The incorporation of this compound into a polysiloxane network can influence the refractive index of the resulting material. The vinyl groups can also be utilized for post-synthesis modification with chromophores or other optically active molecules to create materials with specific optical properties, such as fluorescence or non-linear optical behavior. These materials find applications in the fabrication of optical waveguides, anti-reflective coatings, and encapsulants for light-emitting diodes (LEDs).
| Application Area | Role of this compound | Resulting Nanomaterial Property | Example of Use |
| Catalysis | Precursor for catalyst support, platform for functionalization. | High surface area, tunable surface chemistry, catalyst stability. | Immobilized metal complex catalysts, functionalized nanoparticle catalysts. |
| Adsorption | Precursor for adsorbent material, platform for surface modification. | High adsorption capacity, selectivity for target pollutants. | Heavy metal ion removal from water, organic dye adsorption. |
| Optics | Component of the polysiloxane network, platform for functionalization. | High transparency, tunable refractive index, thermal stability. | Anti-reflective coatings, optical waveguides, LED encapsulants. |
Theoretical and Computational Studies of Methyldivinylchlorosilane Systems
Ab Initio and Semiempirical Calculations on Reaction Intermediates
Theoretical and computational chemistry provides powerful tools for investigating the intricate details of chemical reactions at the molecular level. For a compound like Methyldivinylchlorosilane, which contains reactive vinyl and chloro functional groups attached to a silicon atom, understanding the nature of reaction intermediates is crucial for controlling its polymerization and modification reactions. Ab initio and semiempirical calculations are two primary computational methods employed for this purpose.
Ab initio calculations , which are based on the fundamental principles of quantum mechanics without the use of empirical parameters, offer a high level of theory and can provide accurate descriptions of electronic structure, geometry, and energetics of molecules. These calculations are instrumental in elucidating the mechanisms of reactions involving organosilicon compounds. For instance, they can be used to model the transition states and intermediates in the hydrolysis of the Si-Cl bond, a key step in the formation of siloxanes. By calculating the potential energy surface, researchers can identify the lowest energy pathways for reactions and predict the relative stability of different intermediates, such as trigonal bipyramidal siliconates that are often involved in nucleophilic substitution at the silicon center.
Semiempirical calculations , on the other hand, utilize parameters derived from experimental data to simplify the complex equations of quantum mechanics. While generally less accurate than ab initio methods, they are computationally less expensive, allowing for the study of larger molecular systems and the exploration of reaction dynamics over longer timescales. These methods are particularly useful for screening potential reaction pathways and for studying the initial stages of oligomerization where multiple monomer units are involved. For vinyl-containing silanes, semiempirical methods can be employed to study the radical and ionic mechanisms of vinyl group polymerization, providing insights into the regioselectivity and stereoselectivity of these processes.
The table below summarizes the key aspects of these computational methods in the context of studying reaction intermediates of this compound.
| Computational Method | Strengths | Limitations | Application to this compound Intermediates |
| Ab Initio | High accuracy, predictive power, based on first principles. | Computationally expensive, limited to smaller systems. | Detailed analysis of transition states in hydrolysis and substitution reactions; accurate determination of the electronic properties of vinylsilyl radicals or cations. |
| Semiempirical | Computationally efficient, suitable for larger systems and reaction dynamics. | Less accurate, relies on empirical parameters which may not be available for all systems. | Screening of multiple polymerization pathways; simulation of the initial steps of oligomerization; study of the conformational landscape of short polymer chains. |
Statistical and Kinetic Modeling of Polymerization Processes
The polymerization of multifunctional monomers like this compound can lead to complex polymer architectures, including linear, branched, and cross-linked structures. Statistical and kinetic modeling are indispensable tools for understanding and predicting the evolution of these polymerization processes and the resulting molecular weight distributions and architectures.
Statistical modeling , often based on probability theory, can predict the distribution of polymer structures at equilibrium. For the polymerization of this compound, which can be considered an A(B)2 type monomer (where A is the chlorosilyl group and B represents the vinyl groups), statistical models can be used to predict the gel point—the critical conversion at which an infinite network is formed. These models can also describe the distribution of molecular weights and the degree of branching in the polymer as a function of monomer conversion.
Kinetic modeling , in contrast, focuses on the rates of the various chemical reactions occurring during polymerization. This approach can provide a more detailed picture of the process, including the time evolution of the concentrations of different species and the development of the polymer's microstructure. For this compound, a kinetic model would need to account for the hydrolysis and condensation of the chlorosilyl group, as well as the polymerization of the vinyl groups, which can proceed through different mechanisms (e.g., radical, cationic, or anionic) depending on the reaction conditions.
Monte Carlo simulations represent a powerful computational technique that bridges the gap between statistical and kinetic modeling. mdpi.com In this approach, the polymerization process is simulated by stochastically modeling the individual reaction events between molecules. mdpi.com This method is particularly well-suited for studying the formation of complex, branched, and network polymers, as it can track the detailed topology of the growing macromolecules. uc.edunih.govaip.org For this compound, Monte Carlo simulations could be used to investigate how factors such as the relative reactivity of the vinyl and chloro groups, the reaction temperature, and the monomer concentration influence the final polymer architecture. mdpi.comuc.edunih.govaip.org
The following table outlines the application of these modeling techniques to the polymerization of this compound.
| Modeling Technique | Key Outputs | Relevance to this compound Polymerization |
| Statistical Modeling | Gel point, molecular weight distribution, average degree of branching. | Predicting the onset of cross-linking and the overall structural characteristics of the resulting polysiloxane network. |
| Kinetic Modeling | Time evolution of species concentrations, reaction rates, polymer microstructure. | Understanding the interplay between hydrolysis/condensation and vinyl polymerization, and how reaction conditions affect the final product. |
| Monte Carlo Simulation | Detailed polymer architecture, distribution of cyclic structures, visualization of network formation. mdpi.com | Simulating the growth of hyperbranched and cross-linked polysiloxanes, and exploring the effects of stochastic events on the polymer structure. mdpi.comuc.edunih.govaip.org |
Structure-Property Relationships in Branched Macromolecules
The unique properties of polymers derived from this compound are intrinsically linked to their highly branched or cross-linked macromolecular architecture. Understanding the relationship between the molecular structure and the macroscopic properties is crucial for designing materials with specific functionalities. nih.govsioresin.com
The presence of vinyl groups in the monomer allows for the formation of a three-dimensional network structure through cross-linking. The density of these cross-links has a profound impact on the material's mechanical properties. For instance, a higher degree of cross-linking generally leads to a more rigid material with a higher glass transition temperature and improved thermal stability. sioresin.com The flexibility of the siloxane backbone, a characteristic feature of polysiloxanes, can be tailored by controlling the cross-link density. nih.gov
Computational studies can play a significant role in elucidating these structure-property relationships. Molecular dynamics (MD) simulations, for example, can be used to model the conformational behavior of polymer chains and to predict properties such as the glass transition temperature, modulus of elasticity, and permeability to small molecules. By systematically varying the degree of branching and cross-linking in the simulated polymer, researchers can gain insights into how these structural features affect the material's macroscopic behavior.
Key structure-property relationships for polymers derived from this compound are summarized in the table below.
| Structural Feature | Influence on Macroscopic Properties |
| Cross-link Density | Higher density leads to increased rigidity, higher glass transition temperature, and enhanced thermal stability. sioresin.com |
| Siloxane Backbone | Contributes to high flexibility, thermal stability, and low-temperature performance. nih.gov |
| Methyl Side Groups | Impart hydrophobicity, low surface energy, and good electrical insulation properties. |
| Residual Vinyl Groups | Can be used for post-polymerization modifications, such as grafting or further cross-linking. |
Computational Design and Simulation of Organosilicon Polymer Architectures
The computational design and simulation of organosilicon polymer architectures is a rapidly advancing field that holds great promise for the development of new materials with tailored properties. mdpi.comnih.gov By using computational tools to predict the behavior of polymers before they are synthesized, researchers can accelerate the materials discovery process and reduce the need for costly and time-consuming trial-and-error experimentation.
One of the key challenges in designing polymers from multifunctional monomers like this compound is the vastness of the possible design space. The final polymer architecture can be influenced by a wide range of factors, including the monomer structure, the reaction conditions, and the presence of catalysts or initiators. Computational approaches can help to navigate this complex landscape by identifying the most promising synthetic routes to achieve a desired set of properties.
Molecular modeling and simulation techniques are at the heart of computational polymer design. These methods can be used to build virtual models of polymer chains and networks and to simulate their behavior at the atomic and molecular level. For example, quantum mechanical calculations can be used to predict the reactivity of different functional groups in the monomer, while molecular dynamics simulations can be used to study the conformational dynamics of the polymer chains and to predict their macroscopic properties. vt.edu
High-throughput virtual screening is another powerful computational approach that can be used to accelerate the design of new polymers. In this approach, large libraries of virtual polymer structures are generated and their properties are predicted using computational models. This allows researchers to rapidly identify candidate materials with promising properties for a particular application.
For organosilicon polymers derived from this compound, computational design and simulation could be used to:
Optimize the synthesis conditions to control the degree of branching and cross-linking.
Predict the mechanical, thermal, and optical properties of the resulting polymers.
Design novel polymer architectures with enhanced performance characteristics, such as improved thermal stability or specific surface properties.
Simulate the interaction of the polymer with other materials, such as fillers or substrates, to design advanced composite materials.
The integration of computational design and simulation with experimental synthesis and characterization is a powerful paradigm for the development of next-generation organosilicon materials.
| Computational Approach | Application in Organosilicon Polymer Design |
| Quantum Mechanics | Predicting monomer reactivity and reaction mechanisms. |
| Molecular Dynamics | Simulating polymer chain dynamics and predicting macroscopic properties. vt.edu |
| High-Throughput Screening | Rapidly identifying promising polymer candidates from large virtual libraries. |
| Mesoscale Modeling | Simulating the morphology and phase behavior of polymer blends and composites. |
Future Research Trajectories and Emerging Paradigms
Innovations in Synthesis and Precision Polymerization Control
The future of methyldivinylchlorosilane applications hinges on the development of more sophisticated and efficient synthesis routes and polymerization methods. Controlled radical polymerization (CRP) techniques are central to this endeavor, offering unprecedented control over polymer architecture. cmu.educmu.educhimia.chchemrxiv.org
Living anionic polymerization, in conjunction with specialized linking methodologies, presents a powerful strategy for creating complex block copolymers. mdpi.comrsc.org This approach allows for the sequential addition of different monomers, enabling the synthesis of materials with distinct, well-defined segments. While not yet extensively documented specifically for this compound, the principles of using chlorosilane chemistry to link living polymer blocks suggest a promising avenue for incorporating its unique vinyl functionalities into novel macromolecular structures. mdpi.com
Organometallic catalysis is another area of intense research, offering pathways to new polymerization mechanisms with enhanced control over molecular weight, stereochemistry, and polymer architecture. mdpi.com The development of novel catalysts could enable the synthesis of highly specialized polymers from this compound with tailored properties.
Future research will likely focus on optimizing these polymerization techniques for this compound, leading to the creation of a new generation of polymers with precisely engineered structures and properties.
Expanding the Scope of Material Functionality and Performance
The unique chemical structure of this compound, featuring both reactive vinyl groups and a chlorosilyl moiety, makes it an ideal building block for a wide range of functional materials. nih.gov
Stimuli-Responsive Materials: A significant area of exploration is the development of "smart" materials that respond to external stimuli such as temperature, light, or pH. youtube.commdpi.com While the direct synthesis of thermoresponsive or photoresponsive polymers solely from this compound is not yet a primary focus, its incorporation into copolymers is a promising strategy. For instance, the vinyl groups of this compound can be copolymerized with monomers known to impart thermoresponsive properties, such as N-isopropylacrylamide (NIPAAm). mdpi.comnih.govmdpi.com Similarly, photoresponsive moieties could be integrated into polymers containing this compound to create materials that change their properties upon exposure to specific wavelengths of light. nih.govresearchgate.net
High-Performance Polymers: The crosslinking capabilities of the vinyl groups in this compound-containing polymers can be harnessed to create robust and durable materials. This is particularly relevant for applications requiring high thermal stability and mechanical strength.
Surface Modification: The reactive chlorosilyl group of this compound allows for its covalent attachment to surfaces containing hydroxyl groups, such as silica (B1680970) and other metal oxides. drexel.edunih.govsciencegate.appmdpi.com This enables the tailoring of surface properties, for instance, to create hydrophobic or functionalized coatings. This capability is crucial for applications in microelectronics, sensors, and biomedical devices.
Self-Healing Materials: The development of materials that can autonomously repair damage is a rapidly growing field. nih.govresearchgate.netmdpi.comsphinxsai.comcadec-online.com The vinyl groups in polymers derived from this compound could potentially be utilized in crosslinking reactions triggered by damage, leading to the restoration of the material's integrity.
Interdisciplinary Research in Advanced Organosilicon Materials Science
The full potential of this compound will be realized through collaborative efforts that bridge chemistry, materials science, engineering, and medicine.
Biomedical Applications: The biocompatibility of polysiloxanes makes them attractive for biomedical applications. researchgate.net this compound can be a key component in the synthesis of advanced hydrogels for drug delivery and tissue engineering. mdpi.comnih.govnih.govresearchgate.netresearchgate.net Its ability to participate in the formation of crosslinked networks allows for the creation of hydrogels with controlled swelling behavior and drug release kinetics.
Advanced Electronics: In the field of electronics, organosilicon materials are valued for their dielectric properties and thermal stability. This compound-based polymers could find applications as encapsulants, dielectrics, and adhesives in electronic packaging, contributing to the miniaturization and enhanced performance of electronic devices.
Computational Modeling: The use of computational methods will be instrumental in accelerating the design and discovery of new materials based on this compound. Molecular modeling and simulations can provide insights into polymerization mechanisms, predict material properties, and guide the synthesis of polymers with desired functionalities, reducing the need for extensive trial-and-error experimentation.
Q & A
Q. What are the recommended safety protocols for handling Methyldivinylchlorosilane in laboratory settings?
this compound requires stringent safety measures due to its reactive nature. Key practices include:
- Personal Protective Equipment (PPE): Wear indirect-vent goggles, face shields, and chemically resistant gloves. Avoid contact lenses to prevent corneal exposure .
- Emergency Preparedness: Install eyewash stations and emergency showers in immediate work areas. Contaminated clothing must be promptly removed and laundered by trained personnel .
- Ventilation: Use fume hoods to minimize inhalation risks, as no occupational exposure limits are established, necessitating precautionary adherence .
Q. What analytical techniques are effective for characterizing this compound?
Characterization should combine spectroscopic and chromatographic methods:
- NMR Spectroscopy: To confirm molecular structure and vinyl/chlorine substituents.
- Gas Chromatography-Mass Spectrometry (GC-MS): For purity assessment and detection of volatile byproducts.
- FTIR Spectroscopy: To identify functional groups (e.g., Si-Cl bonds). Cross-referencing with standardized testing protocols for chlorosilanes ensures accuracy .
Q. How should this compound be stored to maintain stability?
Storage requires anhydrous conditions in airtight, corrosion-resistant containers under inert gas (e.g., nitrogen). Avoid prolonged storage, as degradation may increase hazards. Regularly review updated safety data sheets for storage recommendations .
Advanced Research Questions
Q. What experimental designs optimize the synthesis of this compound while minimizing side reactions?
Retrosynthetic analysis using AI-driven tools (e.g., Reaxys, Pistachio databases) can predict efficient one-step routes. Key parameters include:
- Precursor Selection: Prioritize precursors with high template relevance scores to reduce competing pathways.
- Reaction Conditions: Use low-temperature (-78°C) and controlled addition rates to suppress polymerization.
- Purification: Distillation under reduced pressure isolates the product from chlorinated byproducts .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) simulations analyze electron density at the silicon center, predicting nucleophilic attack sites. Molecular dynamics models assess steric effects from vinyl groups, guiding solvent selection (e.g., THF for solvation stability). Validate predictions with kinetic studies using stopped-flow techniques .
Q. What methodologies resolve contradictions in reported thermal stability data for this compound?
Discrepancies may arise from atmospheric moisture or impurities. Systematic approaches include:
- Controlled Atmosphere Studies: Conduct thermogravimetric analysis (TGA) under nitrogen to isolate degradation pathways.
- Comparative Kinetics: Measure hydrolysis rates at varying humidity levels using FTIR-monitored reactors.
- Replicate Published Protocols: Identify methodological differences (e.g., heating rates, sample preparation) to reconcile data .
Q. How can side reactions during this compound polymerization be mitigated?
Strategies include:
- Initiator Optimization: Use radical inhibitors (e.g., TEMPO) to control chain propagation.
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce branching.
- In Situ Monitoring: Real-time Raman spectroscopy tracks Si-Cl bond consumption, enabling precise termination .
Methodological Notes
- Ethical and Compliance Considerations: Align experimental designs with institutional safety reviews and regulatory frameworks (e.g., ZDHC MRSL for hazardous byproduct disposal) .
- Data Interpretation: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions, ensuring alignment with gaps in chlorosilane chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
